

# The Discovery and Chemical Profile of Usp28-IN-2: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Usp28-IN-2*

Cat. No.: *B12393081*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the discovery, chemical structure, and mechanism of action of **Usp28-IN-2**, a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

## Introduction

Ubiquitin-Specific Protease 28 (USP28) has emerged as a significant target in cancer therapy due to its role in stabilizing oncoproteins critical for tumor progression. USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. Key substrates of USP28 include the proto-oncoprotein c-Myc, as well as c-JUN and NOTCH1, all of which are implicated in the proliferation and survival of cancer cells.<sup>[1][2][3]</sup> The overexpression of USP28 has been observed in various cancers, correlating with poor prognosis.<sup>[4]</sup> This has driven the development of small molecule inhibitors aimed at disrupting USP28 activity. **Usp28-IN-2** is a notable example of such an inhibitor, born from a structure-based drug design approach.

## Discovery and Chemical Structure

**Usp28-IN-2**, also identified as compound 9l, was discovered through a structure-based optimization of Vismodegib, a known Hedgehog pathway inhibitor that was incidentally found to inhibit USP28.<sup>[5]</sup> Researchers successfully solved the co-crystal structure of Vismodegib

bound to USP28, which provided the structural insights necessary for the rational design of more potent and selective derivatives.[5][6] This effort led to the synthesis of a series of Vismodegib derivatives, including **Usp28-IN-2**.[5]

The chemical structure of **Usp28-IN-2** is characterized by a core scaffold designed to fit into a specific allosteric pocket of the USP28 enzyme.[6]

Table 1: Chemical and Physical Properties of **Usp28-IN-2**

| Property          | Value                                                                           |
|-------------------|---------------------------------------------------------------------------------|
| IUPAC Name        | 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfinyl)benzamide        |
| Synonyms          | compound 9I                                                                     |
| CAS Number        | 2931509-11-2                                                                    |
| Molecular Formula | C <sub>23</sub> H <sub>20</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>3</sub> S |
| Molecular Weight  | 475.39 g/mol                                                                    |

## Quantitative Data

**Usp28-IN-2** exhibits potent and selective inhibitory activity against USP28. The following tables summarize the key quantitative metrics reported for this compound.

Table 2: In Vitro Inhibitory Activity of **Usp28-IN-2** and Related Compounds

| Compound        | USP28 IC <sub>50</sub> (μM) |
|-----------------|-----------------------------|
| Usp28-IN-2 (9I) | 0.3                         |
| Usp28-IN-3 (9O) | 0.1                         |
| Usp28-IN-4 (9P) | 0.04                        |
| Vismodegib      | >10                         |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of USP28 by 50%. Data sourced from[7][8][9].

Table 3: Selectivity Profile of **Usp28-IN-2**

| Deubiquitinase | Selectivity vs. USP28 |
|----------------|-----------------------|
| USP2           | High                  |
| USP7           | High                  |
| USP8           | High                  |
| USP9x          | High                  |
| UCHL3          | High                  |
| UCHL5          | High                  |

High selectivity indicates that significantly higher concentrations of **Usp28-IN-2** are required to inhibit these enzymes compared to USP28. Data sourced from[7].

Table 4: Cellular Activity of **Usp28-IN-2**

| Cell Line | Assay Type           | Concentration (μM) | Effect                                 |
|-----------|----------------------|--------------------|----------------------------------------|
| HCT116    | Colony Formation     | 17.5               | Inhibition of colony formation         |
| Ls174T    | Colony Formation     | 15                 | Inhibition of colony formation         |
| HCT116    | Western Blot (c-Myc) | 30, 50, 60, 80     | Dose-dependent downregulation of c-Myc |
| Ls174T    | Western Blot (c-Myc) | 20, 30, 50, 60     | Dose-dependent downregulation of c-Myc |

Data sourced from[\[7\]](#).

## Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of **Usp28-IN-2**.

### Synthesis of **Usp28-IN-2**

The synthesis of **Usp28-IN-2** is based on a multi-step organic synthesis protocol, starting from commercially available reagents. The key steps involve the formation of an amide bond between a substituted aniline and a substituted benzoic acid. The detailed synthetic scheme can be found in the supplementary information of the primary publication by Zhou D, et al.[\[5\]](#)

### In Vitro Deubiquitinase Inhibition Assay (IC50 Determination)

This assay quantifies the inhibitory potency of **Usp28-IN-2** against USP28.

- Reagents and Materials:
  - Recombinant human USP28 enzyme
  - Ubiquitin-rhodamine 110 substrate
  - Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
  - **Usp28-IN-2** (dissolved in DMSO)
  - 384-well assay plates
  - Plate reader capable of measuring fluorescence
- Procedure:
  1. Prepare serial dilutions of **Usp28-IN-2** in DMSO.
  2. Add 1  $\mu$ L of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

3. Add 20  $\mu$ L of recombinant USP28 enzyme (at a final concentration of ~1 nM) to each well and incubate for 30 minutes at room temperature.
4. Initiate the enzymatic reaction by adding 20  $\mu$ L of ubiquitin-rhodamine 110 substrate (at a final concentration of ~50 nM).
5. Measure the increase in fluorescence intensity (excitation/emission ~485/520 nm) every minute for 30-60 minutes.
6. Calculate the initial reaction rates (slope of the linear phase of the fluorescence curve).
7. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

## Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of **Usp28-IN-2** to USP28 in a cellular context.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Reagents and Materials:
  - Cancer cell line of interest (e.g., HCT116)
  - Cell culture medium and supplements
  - **Usp28-IN-2** (dissolved in DMSO)
  - Phosphate-buffered saline (PBS)
  - Protease inhibitor cocktail
  - Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
  - Western blot reagents and antibodies against USP28 and a loading control (e.g., GAPDH)
- Procedure:
  1. Culture cells to ~80% confluence.

2. Treat cells with **Usp28-IN-2** or DMSO (vehicle control) at the desired concentration for 1-2 hours.
3. Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
4. Aliquot the cell suspension into PCR tubes.
5. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
6. Lyse the cells by freeze-thaw cycles or sonication.
7. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
8. Analyze the soluble protein fraction by Western blotting using an anti-USP28 antibody.
9. Quantify the band intensities and plot the fraction of soluble USP28 against the temperature. A shift in the melting curve in the presence of **Usp28-IN-2** indicates target engagement.

## c-Myc Degradation Assay (Western Blot)

This assay assesses the effect of **Usp28-IN-2** on the protein levels of its substrate, c-Myc.

- Reagents and Materials:
  - Cancer cell line (e.g., HCT116, LS174T)
  - **Usp28-IN-2** (dissolved in DMSO)
  - Cycloheximide (protein synthesis inhibitor)
  - Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
  - Western blot reagents and antibodies against c-Myc and a loading control (e.g., β-actin)
- Procedure:

1. Seed cells in a multi-well plate and allow them to adhere overnight.
2. Treat the cells with various concentrations of **Usp28-IN-2** or DMSO for a specified time (e.g., 24 hours).
3. For protein stability assessment, pre-treat cells with **Usp28-IN-2** for a shorter duration (e.g., 4 hours), then add cycloheximide and harvest cells at different time points.
4. Lyse the cells and determine the total protein concentration.
5. Perform SDS-PAGE and Western blotting using primary antibodies against c-Myc and a loading control.
6. Visualize and quantify the protein bands to determine the relative levels of c-Myc.

## Signaling Pathways and Mechanism of Action

**Usp28-IN-2** functions as an allosteric inhibitor of USP28. It binds to a pocket distinct from the enzyme's active site, inducing a conformational change that likely impairs the enzyme's deubiquitinating activity.<sup>[6]</sup> The primary consequence of USP28 inhibition is the destabilization of its downstream substrates.

## The USP28/c-Myc Signaling Axis

The best-characterized pathway affected by **Usp28-IN-2** is the c-Myc degradation pathway. Under normal conditions, the E3 ubiquitin ligase FBW7 polyubiquitinates c-Myc, marking it for degradation by the proteasome. USP28 counteracts this by deubiquitinating c-Myc, leading to its stabilization and accumulation. By inhibiting USP28, **Usp28-IN-2** allows the FBW7-mediated ubiquitination and subsequent degradation of c-Myc to proceed unchecked, leading to a reduction in cellular c-Myc levels.<sup>[2][14]</sup>



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 3. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of potent USP28 inhibitors derived from Vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 14. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Chemical Profile of Usp28-IN-2: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12393081#discovery-and-chemical-structure-of-usp28-in-2>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)